molecular formula C10H21Cl B1668793 1-Chlorodecane CAS No. 28519-06-4

1-Chlorodecane

Cat. No.: B1668793
CAS No.: 28519-06-4
M. Wt: 176.72 g/mol
InChI Key: ZTEHOZMYMCEYRM-UHFFFAOYSA-N
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Description

1-Chlorodecane: is an organic compound with the molecular formula C10H21Cl It is a member of the alkyl halides family, specifically a chlorinated derivative of decanedecyl chloride and is characterized by a long carbon chain with a chlorine atom attached to the first carbon. It is a colorless liquid with a mild odor and is primarily used in organic synthesis and industrial applications .

Mechanism of Action

Target of Action

The primary target of 1-Chlorodecane is the cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of many substances, including this compound .

Mode of Action

This compound interacts with its target, the CYPs, through a process called metabolism . The compound is readily metabolized by CYPs . Dechlorination of this compound is unlikely to occur, and hydroxylation is the dominant process via H-abstraction pathways .

Biochemical Pathways

The metabolism of this compound by CYPs affects various biochemical pathways. The primary pathway involves the hydroxylation of this compound, especially from the intermediate C atom of the compound . This process leads to the generation of several dehydrogenation radicals, which further generate alcohols or long-chain intermediates through radical-radical reactions .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by CYPs. The rate constant of this metabolism reaches up to 42.3 s^-1 in the human body . This rapid metabolism suggests that this compound has a high bioavailability.

Result of Action

The metabolism of this compound results in the formation of two metabolites, 10-chloro-decan-5-ol and 1-chlorodecanol . These metabolites could exhibit higher bioaccumulation, carcinogenicity, and more serious damage on the cardiovascular system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, UV irradiation can lead to the complete photochemical degradation of this compound within 120 minutes . The OH radical, generated from the released Cl in water, initiates the degradation of this compound . Therefore, the presence of light and the compound’s aqueous environment can significantly influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorodecane can be synthesized through the chlorination of decane. This process involves the substitution of a hydrogen atom in decane with a chlorine atom. The reaction is typically carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the formation of the carbon-chlorine bond.

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of decane. The reaction is conducted in a controlled environment to ensure the selective substitution of the hydrogen atom at the first carbon position. The process involves the use of chlorine gas and a catalyst to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorodecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia.

    Elimination Reactions: Potassium hydroxide, sodium ethoxide.

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products Formed:

Scientific Research Applications

1-Chlorodecane has several applications in scientific research, including:

Comparison with Similar Compounds

  • 1-Chlorododecane (C12H25Cl)
  • 1-Chlorooctane (C8H17Cl)
  • 1-Chlorotetradecane (C14H29Cl)
  • 1-Chlorohexadecane (C16H33Cl)

Comparison: 1-Chlorodecane is unique due to its specific chain length and the position of the chlorine atom. Compared to shorter-chain alkyl chlorides like 1-chlorooctane, this compound has different physical properties such as boiling point and solubility. Longer-chain compounds like 1-chlorododecane and 1-chlorotetradecane have higher boiling points and different reactivity profiles due to the increased chain length. The specific applications and reactivity of this compound make it distinct among its homologs .

Properties

IUPAC Name

1-chlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHOZMYMCEYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027352
Record name 1-Chlorodecane
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Molecular Weight

176.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Decane, 1-chloro-
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CAS No.

1002-69-3, 28519-06-4
Record name 1-Chlorodecane
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Record name 1-Chlorodecane
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Record name Chlorodecane (mixed isomers)
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Record name 1-CHLORODECANE
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Record name Decane, 1-chloro-
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Record name 1-Chlorodecane
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Record name 1-chlorodecane
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Record name 1-CHLORODECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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